molecular formula C11H14O2 B11947742 2,2-Dimethyl-4-phenyl-1,3-dioxolane

2,2-Dimethyl-4-phenyl-1,3-dioxolane

Cat. No.: B11947742
M. Wt: 178.23 g/mol
InChI Key: SFDXYHMRHIVYET-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C11H14O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of styrene oxide with acetone in the presence of a catalyst. Common catalysts used include zeolite-encapsulated Co(II), Cu(II), and Zn(II) complexes . The reaction typically occurs under reflux conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of zeolite catalysts is favored due to their efficiency and recyclability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

2,2-Dimethyl-4-phenyl-1,3-dioxolane can be compared with other dioxolanes and cyclic acetals:

These comparisons highlight the unique stability and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2-dimethyl-4-phenyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDXYHMRHIVYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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